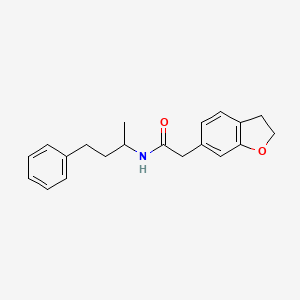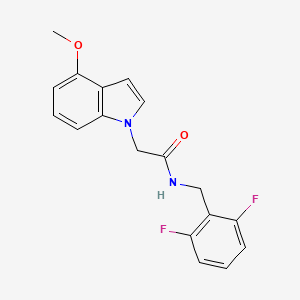![molecular formula C23H15FN2O3 B11126043 1-(2-Fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126043.png)
1-(2-Fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 2-fluorophenyl group: This step might involve a substitution reaction using a fluorinated aromatic compound.
Attachment of the 6-methylpyridin-2-yl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of metal catalysts like palladium or copper.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates.
化学反应分析
Types of Reactions
1-(2-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. This might include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
1-(2-Fluorophenyl)-2-(pyridin-2-yl)chromeno[2,3-c]pyrrole: Lacks the 6-methyl group.
1-(2-Chlorophenyl)-2-(6-methylpyridin-2-yl)chromeno[2,3-c]pyrrole: Has a chlorine atom instead of fluorine.
1-(2-Fluorophenyl)-2-(6-methylpyridin-2-yl)quinoline: Different core structure (quinoline instead of chromeno[2,3-c]pyrrole).
Uniqueness
1-(2-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and core structure, which might confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C23H15FN2O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15FN2O3/c1-13-7-6-12-18(25-13)26-20(14-8-2-4-10-16(14)24)19-21(27)15-9-3-5-11-17(15)29-22(19)23(26)28/h2-12,20H,1H3 |
InChI 键 |
GZBUDGXKCWFNPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Hydroxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11125964.png)
![6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125966.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B11125972.png)
![4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11125975.png)
![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11125983.png)


![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11126000.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126020.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11126028.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126029.png)
![N-ethyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126031.png)
![4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11126038.png)

